molecular formula C14H20N2O4S B14509487 Phenylmethanamine;sulfuric acid CAS No. 63245-27-2

Phenylmethanamine;sulfuric acid

Cat. No.: B14509487
CAS No.: 63245-27-2
M. Wt: 312.39 g/mol
InChI Key: WFOCNHLJYDEUEB-UHFFFAOYSA-N
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Description

It is a primary amine where the amino group is attached to a benzyl group Sulfuric acid, with the chemical formula H2SO4, is a highly corrosive strong mineral acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylmethanamine can be synthesized through several methods. One common method involves the reduction of nitrobenzene to phenylamine (aniline), followed by the alkylation of aniline to form phenylmethanamine. The reduction of nitrobenzene is typically carried out using a mixture of tin and concentrated hydrochloric acid, followed by the addition of sodium hydroxide to obtain phenylamine .

Industrial Production Methods

In industrial settings, phenylmethanamine is often produced by the catalytic hydrogenation of benzonitrile. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction converts benzonitrile to phenylmethanamine with high efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: Phenylmethanamine can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: It can be reduced to form benzyl alcohol.

    Substitution: Phenylmethanamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzyl alcohol

    Substitution: Various substituted benzylamines

Scientific Research Applications

Phenylmethanamine and its derivatives have numerous applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: Studied for their role in neurotransmitter activity and as potential therapeutic agents.

    Medicine: Investigated for their potential use in treating neurological disorders and as precursors for drug development.

    Industry: Employed in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

Phenylmethanamine exerts its effects primarily through its interaction with biological receptors. It can act as a ligand for various receptors, including adrenergic and dopaminergic receptors. The binding of phenylmethanamine to these receptors can modulate neurotransmitter release and influence physiological processes such as mood, cognition, and cardiovascular function .

Comparison with Similar Compounds

Similar Compounds

    Phenylamine (Aniline): Similar structure but lacks the methylene group.

    Phenylethylamine: Contains an additional ethyl group compared to phenylmethanamine.

    Benzylamine: Another name for phenylmethanamine.

Uniqueness

Phenylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields, from synthetic chemistry to medicinal research .

Properties

CAS No.

63245-27-2

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

phenylmethanamine;sulfuric acid

InChI

InChI=1S/2C7H9N.H2O4S/c2*8-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6,8H2;(H2,1,2,3,4)

InChI Key

WFOCNHLJYDEUEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.OS(=O)(=O)O

Origin of Product

United States

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